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Audience: Researchers, scientists, and professionals in materials science and semiconductor
drug development.

Introduction

Strontium oxide (SrO) is a critical material in various advanced technological applications,
including as a component in high-k dielectric stacks for next-generation memory devices, as a
buffer layer for the epitaxial growth of complex oxides on silicon, and in certain biomedical
coatings. Atomic Layer Deposition (ALD) offers a compelling method for the synthesis of high-
quality, ultrathin, and conformal SrO films with precise thickness control at the atomic level.
This document provides a detailed protocol for the ALD of SrO films, primarily focusing on the
use of cyclopentadienyl-based strontium precursors, which are well-documented for this
process. While strontium isopropoxide is a potential precursor, its use in ALD is not widely
reported in the literature. Therefore, this note will establish a representative protocol using a
more common precursor, bis(tri-isopropylcyclopentadienyl)strontium (Sr(iPr3Cp)2), and discuss
the general requirements for ALD precursors.

Precursor Selection and Considerations

The choice of precursor is paramount for a successful ALD process. An ideal ALD precursor
should exhibit sufficient volatility, thermal stability within the ALD temperature window, and self-
limiting reactivity with the substrate surface and the co-reactant.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1588740?utm_src=pdf-interest
https://www.benchchem.com/product/b1588740?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

For SrO ALD, cyclopentadienyl-based precursors are frequently employed due to their
favorable thermal properties.

Commonly Used Strontium Precursors for ALD:

 Bis(tri-isopropylcyclopentadienyl)strontium (Sr(iPr3Cp)2): This is one of the most widely
studied and successful precursors for SrO ALD. It offers good volatility and a suitable ALD
window.

e Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium (Sr(thd)z): A B-diketonate precursor
that has also been used, though it may require more reactive co-reactants like ozone.

Considerations for Strontium Isopropoxide (Sr(O-i-Pr)2):

While detailed ALD process parameters for strontium isopropoxide are not readily available
in published literature, its potential as a precursor can be assessed based on general
principles. Key considerations would include its volatility, thermal decomposition temperature,
and reactivity with common co-reactants like water or ozone. Researchers exploring its use
would need to conduct preliminary studies to determine a suitable ALD temperature window
where the precursor has sufficient vapor pressure and reacts in a self-limiting manner without
significant thermal decomposition.

Experimental Protocol: ALD of SrO using
Sr(iPr3Cp)2 and H20

This section details a representative protocol for the deposition of SrO thin films using
Sr(iPr3Cp)z as the strontium precursor and water (H20) as the oxygen source.

3.1. Substrate Preparation:
o Select appropriate substrates (e.g., Si(100), SiO2/Si, or other relevant materials).

o Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon
wafers) to remove organic and inorganic contaminants.

e Dry the substrates thoroughly with a nitrogen gun and immediately load them into the ALD
reactor to minimize re-contamination.
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3.2. ALD System Preparation:

e Ensure the ALD reactor is clean and has reached the desired base pressure (typically < 1
Torr).

e Heat the Sr(iPr3Cp)2z precursor to a temperature that provides sufficient vapor pressure for
delivery into the reactor. This temperature will depend on the specific ALD system and
precursor delivery design.

o Set the substrate deposition temperature. A typical ALD window for Sr(iPr3Cp)z and H20 is
between 200 °C and 300 °C.

3.3. ALD Cycle:

The ALD process for SrO consists of sequential, self-limiting surface reactions. A single ALD
cycle is composed of four steps:

e Sr(iPr3Cp)2 Pulse: Introduce Sr(iPr3Cp)2 vapor into the reactor. The precursor molecules
adsorb and react with the hydroxylated substrate surface.

e Purge 1: Purge the reactor with an inert gas (e.g., N2 or Ar) to remove any unreacted
Sr(iPr3Cp)2 and gaseous byproducts.

e H20 Pulse: Introduce H20 vapor into the reactor. The water molecules react with the
precursor ligands on the surface, forming Sr-O bonds and regenerating a hydroxylated
surface for the next cycle.

e Purge 2: Purge the reactor with the inert gas to remove unreacted H20 and gaseous
byproducts.

This cycle is repeated until the desired film thickness is achieved.

Process Parameters

The following table summarizes typical process parameters for the ALD of SrO using
Sr(iPr3Cp)2 and H20. These parameters may require optimization for different ALD reactors
and substrates.
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Parameter

Value

Notes

Strontium Precursor

Bis(tri-
isopropylcyclopentadienyl)stro
ntium (Sr(iPr3Cp)z)

Oxygen Source

Deionized Water (H20)

Substrate Temperature 200 - 300 °C Defines the ALD window.
) ] Should be sulfficient for surface
Sr(iPr3Cp)2 Pulse Time 05-20s ]
saturation.
i Adequate to prevent CVD
Purge Time 1 5-20s )
reactions.
) Should be sulfficient for surface
H20 Pulse Time 0.1-10s ]
saturation.
] Adequate to remove residual
Purge Time 2 5-20s
water.
Varies with deposition
Growth per Cycle (GPC) 0.5 - 1.5 Alcycle

temperature.

Film Characterization

After deposition, the SrO films should be characterized to determine their properties. Common

characterization techniques include:

o Ellipsometry: To measure film thickness and refractive index.

o X-ray Photoelectron Spectroscopy (XPS): To determine chemical composition and identify

impurities.

» X-ray Diffraction (XRD): To assess the crystallinity of the films.

e Atomic Force Microscopy (AFM): To evaluate surface morphology and roughness.

o Electrical Measurements: To characterize the dielectric properties of the film.
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Caption: ALD cycle for SrO deposition.
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Caption: SrO thin film experimental workflow.

 To cite this document: BenchChem. [Application Note: Atomic Layer Deposition of Strontium
Oxide (SrO) Thin Films]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588740#atomic-layer-deposition-of-sro-films-using-
strontium-isopropoxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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